
N-(2-(furan-2-yl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The compound’s unique structure, combining furan, methoxy, and acetamide moieties, makes it a promising candidate for drug discovery. Researchers explore its potential as an analgesic, anti-inflammatory, or even an antihypertensive agent. Computational methods, such as molecular docking studies, help predict its interactions with specific molecular targets, such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .
Antibacterial and Antimicrobial Properties
Amide derivatives, including this compound, have demonstrated significant antimicrobial activity. Their in vitro effectiveness against various pathogens makes them valuable in combating infections. Researchers investigate their mechanisms of action and explore their potential as novel antibacterial agents .
Anti-Inflammatory Applications
Given the prevalence of inflammatory diseases, compounds with anti-inflammatory properties are highly sought after. The furan-based amide structure may modulate inflammatory pathways, making it a subject of interest for drug development in this field .
Alzheimer’s Disease Research
Amide derivatives have been explored as potential candidates for Alzheimer’s disease treatment. Researchers investigate their ability to inhibit amyloid aggregation and neuroinflammation, crucial factors in Alzheimer’s pathogenesis .
Angiotensin II Antagonists
Angiotensin II plays a key role in regulating blood pressure. Compounds that antagonize angiotensin II receptors are valuable in managing hypertension. The compound’s structure suggests it could be a candidate for this purpose .
Leukotriene D4-Receptor Antagonists
Leukotrienes are inflammatory mediators implicated in asthma and other allergic conditions. Developing antagonists for leukotriene receptors is essential for managing these diseases. The compound’s potential as a leukotriene D4-receptor antagonist warrants further investigation .
Mecanismo De Acción
Mode of Action
As an acetamide derivative, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions
Biochemical Pathways
The compound has been studied for its potential therapeutic applications, and it’s involved in various chemical reactions. For instance, it has been associated with the formation of furan and phenol. .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. .
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-19-12-6-3-4-7-13(12)22-11-16(18)17-10-15(20-2)14-8-5-9-21-14/h3-9,15H,10-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHUREDNKUERTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

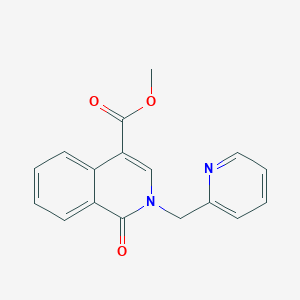
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate](/img/structure/B3000103.png)
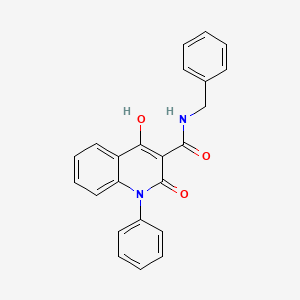
![3,4,9-Trimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3000109.png)
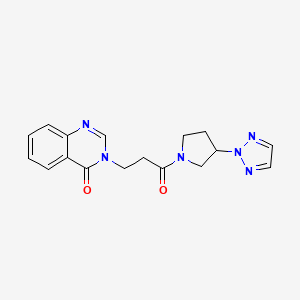
![2,5-dimethyl-1-phenyl-N'-[(E)-2-phenylethenyl]sulfonylpyrrole-3-carbohydrazide](/img/structure/B3000111.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3000112.png)
![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)pentan-1-one](/img/structure/B3000114.png)
![2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B3000116.png)
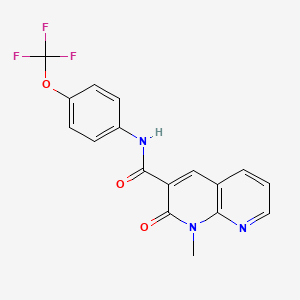
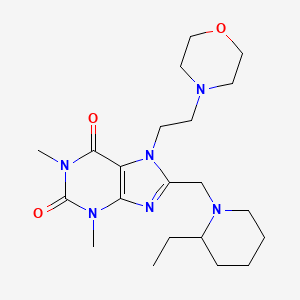
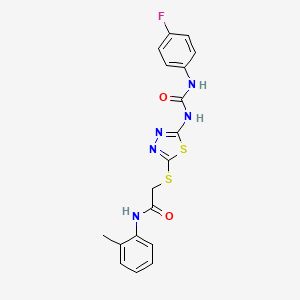
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B3000122.png)
![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)